![molecular formula C22H33N3O2 B5224406 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)
1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone
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Overview
Description
1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, also known as IPP, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is not fully understood, but it is thought to involve the inhibition of enzymes involved in the aggregation of amyloid beta peptides and the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has been shown to have several biochemical and physiological effects, including the inhibition of amyloid beta peptide aggregation, the regulation of dopamine levels in the brain, and the reduction of oxidative stress. 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone in lab experiments is its ability to inhibit the aggregation of amyloid beta peptides, which makes it a potential therapeutic agent for Alzheimer's disease. However, 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has some limitations in lab experiments, including its low solubility in water and the need for large quantities of the compound for certain experiments.
Future Directions
There are several future directions for research on 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone's potential therapeutic applications in other neurological disorders, and the exploration of 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone's potential as a diagnostic tool for Alzheimer's disease.
In conclusion, 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone is a chemical compound that has significant potential for therapeutic applications in the treatment of neurological disorders. Its ability to inhibit the aggregation of amyloid beta peptides and regulate dopamine levels in the brain make it a promising candidate for further research and development.
Synthesis Methods
1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone can be synthesized using a multistep process that involves the reaction of 4-isopropylphenylhydrazine with 3-oxopentanedioic acid diethyl ester, followed by cyclization with piperidine and subsequent reduction with sodium borohydride. The resulting product is 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone, which can be purified using column chromatography.
Scientific Research Applications
1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone has been shown to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease.
properties
IUPAC Name |
1-[3-oxo-3-[3-(4-propan-2-ylanilino)piperidin-1-yl]propyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-17(2)18-8-10-19(11-9-18)23-20-6-5-14-25(16-20)22(27)12-15-24-13-4-3-7-21(24)26/h8-11,17,20,23H,3-7,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPSBYBLMYFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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